In the field of neuroscience, (S)-3,5-Dihydroxyphenylglycine (DHPG) is widely employed as a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a valuable pharmacological tool to investigate the physiological and pathological roles of these receptors in various brain regions and neuronal processes.
Synthesis Analysis
In actinomycetes, Dpg biosynthesis involves a multi-step enzymatic pathway encoded within the antibiotic biosynthetic gene cluster. [, , ]
Chemical Reactions Analysis
Step 1: Four molecules of malonyl-CoA are converted into 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA) by DpgA, a type III polyketide synthase. This reaction releases three molecules of free coenzyme A (CoASH) as byproducts. [, , ]
Step 2: DpgC, a hydroxymandelate oxidase, catalyzes the conversion of DPA-CoA to 3,5-dihydroxyphenylglyoxylate. This reaction involves a four-electron oxidation at the Cα of DPA-CoA and hydrolysis of the thioester linkage. [, , ]
Step 3: Finally, a transaminase enzyme utilizes 3,5-dihydroxyphenylglyoxylate to produce Dpg. []
Mechanism of Action
DHPG exerts its effects by binding to and activating group I mGluRs, particularly mGluR1 and mGluR5, located on the surface of neurons. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This activation triggers a cascade of intracellular signaling events, ultimately influencing neuronal excitability, synaptic plasticity, and various cellular processes.
Applications
Investigate Synaptic Plasticity: DHPG has been instrumental in characterizing the role of mGluR1/5 in long-term potentiation (LTP) and long-term depression (LTD), cellular processes fundamental to learning and memory. [, , , , ] For instance, DHPG facilitates LTP induction in the prelimbic cortex [] and induces LTD in the CA1 region of the hippocampus. []
Study Neuronal Excitability: DHPG is employed to investigate mGluR1/5's influence on neuronal excitability and firing patterns across different brain regions. [, , , , , , ] For example, DHPG increases spontaneous inhibitory postsynaptic current (IPSC) frequency in rat frontal cortex, indicating enhanced neuronal inhibition. []
Explore Pathological Conditions: Researchers use DHPG to investigate the role of mGluR1/5 in neurological and psychiatric disorders, such as epilepsy, pain, addiction, and Fragile X syndrome. [, , , , , , , ] For example, DHPG-induced epileptiform activity in hippocampal slices serves as an in vitro model for studying epileptogenesis. [, ]
Investigate Cellular Signaling Pathways: DHPG helps elucidate the complex intracellular signaling cascades downstream of mGluR1/5 activation, providing insights into their diverse physiological roles. [, , , ]
Develop Novel Therapeutics: By studying DHPG's effects, researchers aim to identify novel drug targets and develop therapeutic interventions for various neurological and psychiatric disorders. [, ] For instance, augmenting mGluR5 activity using positive allosteric modulators shows promise in treating cognitive deficits associated with Shank3 mutations. []
Limitations
Specificity: Although considered a selective agonist for group I mGluRs, DHPG can activate both mGluR1 and mGluR5 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This lack of complete subtype specificity can confound interpretations regarding the individual roles of each receptor subtype.
Related Compounds
3,5-Dihydroxyphenylacetic acid
Compound Description: 3,5-Dihydroxyphenylacetic acid is a precursor in the biosynthesis of (S)-3,5-DHPG. It is synthesized by a type III polyketide synthase using malonyl-CoA as a substrate [, ]. This compound is a key intermediate in the formation of (S)-3,5-DHPG in actinomycetes, which utilize this non-proteinogenic amino acid as a crosslinking site in the maturation of vancomycin and teicoplanin antibiotic scaffolds [].
Relevance: 3,5-Dihydroxyphenylacetic acid is structurally very similar to (S)-3,5-DHPG, differing only by the presence of a carboxylic acid group instead of an amino group at the alpha carbon. Supplementation with 3,5-dihydroxyphenylacetic acid can restore antibiotic production in mutant strains unable to synthesize (S)-3,5-DHPG, highlighting its direct role in the biosynthetic pathway [].
3,5-Dihydroxyphenylglyoxylate
Compound Description: 3,5-Dihydroxyphenylglyoxylate is another intermediate in the biosynthetic pathway of (S)-3,5-DHPG. It is formed from 3,5-dihydroxyphenylacetyl-CoA through a four-electron oxidation and thioester hydrolysis catalyzed by the enzyme DpgC []. This compound represents a branching point in the pathway, as a simple transamination reaction can convert it to either (S)-3,5-DHPG or (S)-4-hydroxyphenylglycine [].
Relevance: 3,5-Dihydroxyphenylglyoxylate is structurally similar to (S)-3,5-DHPG, with the main difference being the presence of a keto group at the alpha carbon instead of an amino group. The accumulation of 3,5-dihydroxyphenylglyoxylate in mutant strains unable to perform the final transamination step further confirms its position as a direct precursor to (S)-3,5-DHPG in the biosynthetic pathway [].
(S)-4-Hydroxyphenylglycine
Compound Description: (S)-4-Hydroxyphenylglycine is a non-proteinogenic amino acid found in glycopeptide antibiotics, similar to (S)-3,5-DHPG. Interestingly, the same transaminase enzyme is responsible for the final step in the biosynthesis of both (S)-4-hydroxyphenylglycine and (S)-3,5-DHPG, utilizing 3,5-dihydroxyphenylglyoxylate as the common precursor [].
Compound Description: trans-ACPD is a broad-spectrum agonist of group I and II metabotropic glutamate receptors (mGluRs) []. It is often used in research to investigate the general effects of mGluR activation.
Relevance: While structurally distinct from (S)-3,5-DHPG, trans-ACPD provides insight into the broader context of mGluR activation. Comparing the effects of trans-ACPD to those of (S)-3,5-DHPG, a selective group I mGluR agonist, helps delineate the specific roles of mGluR subtypes. For instance, both compounds can induce slow oscillations in neurons of the nucleus reticularis thalami, highlighting a common pathway despite their structural differences [].
L-2-amino-4-phosphonobutyrate (L-AP4)
Compound Description: L-AP4 is a selective agonist for group III mGluRs [, ]. It is frequently used in research to investigate the specific roles of group III mGluRs.
Relevance: Like trans-ACPD, L-AP4 provides a comparative context for understanding (S)-3,5-DHPG's actions. By contrasting their effects, researchers can differentiate between the roles of group I and group III mGluRs. For example, L-AP4, unlike (S)-3,5-DHPG, fails to evoke bursting activity in basolateral amygdala neurons, suggesting that this effect is specific to group I mGluR activation [].
(+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG)
Compound Description: (+)-MCPG is a compound with antagonist activity at both mGluR1 (group I) and mGluR2 (group II) []. This dual activity requires careful interpretation of experimental results when using (+)-MCPG.
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)
Compound Description: (S)-4C3HPG acts as an antagonist at mGluR1 and an agonist at mGluR2 []. This mixed activity profile makes it a valuable tool for dissecting the roles of these receptor subtypes.
Relevance: Comparing the effects of (S)-4C3HPG to those of (S)-3,5-DHPG and (+)-MCPG helps clarify the specific contributions of mGluR1 and mGluR2. For instance, (S)-4C3HPG blocks afferent-evoked bursting in kindled neurons, an effect not seen with (+)-MCPG, suggesting that mGluR2 activation might decrease neuronal excitability [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Reddish-yellow to reddish-brown powder or solid. (NTP, 1992) Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992) Sunset Yellow FCF is an organic molecular entity.
Ciforadenant is under investigation in clinical trial NCT02253745 (Safety, Tolerability, PK & Efficacy of V81444 in Volunteers With Attention Deficit/ Hyperactivity Disorder (ADHD)). Ciforadenant is a small molecule immune checkpoint inhibitor of the adenosine A2A receptor (ADORA2A) with potential antineoplastic activity. Upon oral administration, ciforadenant binds to adenosine A2A receptors expressed on the surface of immune cells, including T-lymphocytes, natural killer (NK) cells, macrophages and dendritic cells (DCs). This prevents tumor-released adenosine from interacting with the A2A receptors on these key immune surveillance cells, thereby abrogating adenosine-induced immunosuppression in the tumor microenvironment. This may stimulate anti-tumor immune responses, resulting in tumor regression.
Ciglitazone is an aromatic ether that consists of 1,3-thiazolidine-2,4-dione with position 5 substituted by a 4-[(1-methylcyclohexyl)methoxy]benzyl group. A selective PPARgamma agonist. It has a role as an insulin-sensitizing drug and an antineoplastic agent. It is a thiazolidinone and an aromatic ether. Developed by Takeda Pharmaceuticals in the early 1980s, it is considered the prototypical compound for the thiazolidinedione class. Ciglitazone was never used as a medication, but it sparked interest in the effects of thiazolidinediones. Several analogues were later developed, some of which—such as pioglitazone and troglitazone—made it to the market. Ciglitazone significantly decreases VEGF production by human granulosa cells in an in vitro study, and may potentially be used in ovarian hyperstimulation syndrome. Ciglitazone is a potent and selective PPARγ ligand with an EC50 of 3.0 µM. It is also an anti-hyperglycemic agent in the ob/ob murine model in vivo. Ciglitazone increases adipogenesis, decreases differentiation and angiogenesis in human umbilical vein endothelial cell (HUVEC), and osteoblastogenesis in human mesenchymal stem cells. Ciglitazone is an agent belonging to the glitazone (thiazolidinedione) class of antidiabetic agents with antihyperglycemic activity. Ciglitazone also exerts anti-inflammatory activity through the modulation of nuclear factor-kappaB-mediated pathways. In addition, this agent inhibits angiogenesis by reducing vascular endothelial growth factor (VEGF) production and inhibits growth of melanoma cells by inhibiting the expression of (C-X-C motif) ligand 1 (CXCL1). This agent is the prototypical compound for the thiazolidinedione class, and has never been marketed.
CIL56 is a small molecule that induces non-apoptotic cell death in a manner dependent on acetyl-CoA carboxylase 1 (ACC1), the rate-limiting enzyme in fatty acid synthesis. HT-1080 cells lacking ACC1 exhibit 5-fold resistance to CIL56 treatment, indicating ACC1 activity sensitizes cells to CIL56-induced cell death. CIL56 (6.5 μM) induces accumulation of long-chain saturated, monounsaturated, and polyunsaturated fatty acids in HT-1080 cells in vitro. Novel inducer of non-apoptotic cell death, triggering cell death dependent upon the rate-limiting de novo lipid synthetic enzyme ACACA CIL56 is a YAP1 inhibitor. It acts by inducing non-apoptotic cell death, triggering cell death dependent upon the rate-limiting de novo lipid synthetic enzyme ACACA.